molecular formula C12H12N4 B3358768 Dipyrido(1,2-a:3',2'-d)imidazole, 4-amino-2,7-dimethyl- CAS No. 81810-26-6

Dipyrido(1,2-a:3',2'-d)imidazole, 4-amino-2,7-dimethyl-

Cat. No. B3358768
CAS RN: 81810-26-6
M. Wt: 212.25 g/mol
InChI Key: LLEIOTZMQQZRDA-UHFFFAOYSA-N
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Description

“Dipyrido(1,2-a:3’,2’-d)imidazole, 4-amino-2,7-dimethyl-” is a heterocyclic amine that is found in meats and fish . It is also known as 2-Amino-dipyrido [1,2-a:3’2’-d]imidazole (ADI) . It is a carcinogenic glutamic acid pyrolysis product .


Synthesis Analysis

The synthesis of the compound involves a regio- and chemoselective one-pot inter- and intramolecular Buchwald–Hartwig amination of 2-chloro-3-iodopyridine with aminoazines and -diazines .


Molecular Structure Analysis

The molecular formula of the compound is C12H12N4 . The molecular weight is 212.25 .


Chemical Reactions Analysis

Several derivatives of dipyrido [1,2-a:3’,2’-d]imidazole related to protein pyrolysates have been studied for their effects on the P-450 system of hepatic parenchyma and two dependent monoxidase enzymes, zoxazolamine hydroxylase and dimethylnitrosamine-N-demethylase (DMN-d-ase) .

Mechanism of Action

The compounds can be divided into two groups. The first group consists of compounds which inhibit the production of cytochrome P-450 and zoxazolamine hydroxylase and induce the formation of DMN-d-ase; these compounds are known to be powerful mutagens . The compounds of the second group, non-mutagens or weak mutagens, have an opposite effect: they induce the biosynthesis of cytochrome P-450 and zoxazolamine hydroxylase and repress the production of DMN-d-ase .

Safety and Hazards

The compound is a confirmed carcinogen with experimental carcinogenic data . It is highly mutagenic in the Ames test . In rats, it produced benign and malignant tumours of the liver, intestines and zymbal gland in animals of each sex and tumours of the clitoral gland in females .

Future Directions

The compound and its derivatives are being studied for their effects on the P-450 system of hepatic parenchyma and two dependent monoxidase enzymes . These findings are of interest since it is known that certain of the studied compounds can be found in human food .

properties

IUPAC Name

4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-7-3-4-16-10(5-7)15-11-9(13)6-8(2)14-12(11)16/h3-6H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEIOTZMQQZRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=C(N=C3N2C=C1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231395
Record name Dipyrido(1,2-a:3',2'-d)imidazole, 4-amino-2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81810-26-6
Record name Dipyrido(1,2-a:3',2'-d)imidazole, 4-amino-2,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081810266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipyrido(1,2-a:3',2'-d)imidazole, 4-amino-2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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